Imatinib, also known by its chemical name N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide, is a small molecule kinase inhibitor that has significantly transformed cancer treatment, particularly for chronic myeloid leukemia (CML). Approved by the Food and Drug Administration on February 1, 2001, Imatinib was hailed as a "miracle drug" due to its remarkable efficacy in inducing complete hematologic responses in patients with CML . It represents a pioneering example of targeted therapy, allowing treatments to be tailored to the genetic profile of individual tumors.
Imatinib is classified as an antineoplastic agent and a specific inhibitor of various tyrosine kinases, including Bcr-Abl, c-KIT, and PDGF receptors. It is included in the World Health Organization's List of Essential Medicines, underscoring its critical role in cancer therapy . The compound is synthesized primarily from synthetic organic processes and is marketed under trade names such as Gleevec and Glivec.
The synthesis of Imatinib involves several complex chemical reactions. A notable method includes the reaction of 2-chloro-4-(3-pyridyl)-pyrimidine with 2-amino-4-nitro-toluene to yield N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine. This intermediate is then reduced and reacted with 4-(4-methyl-piperazine-1-ylmethyl)-benzoyl chloride to produce Imatinib .
Another synthetic route involves:
This process can utilize various solvents such as methanol or ethanol, and catalysts like palladium on activated carbon for hydrogenation steps .
Imatinib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C29H31N7O, with a molecular weight of approximately 493.26 g/mol . The structure includes:
The three-dimensional structure can be visualized using various chemical modeling software, revealing how it fits into the active site of tyrosine kinases.
Imatinib undergoes several key reactions that are crucial for its pharmacological activity:
Imatinib functions as a selective inhibitor of several tyrosine kinases involved in cell signaling pathways that regulate cell growth and division. Its mechanism includes:
The selectivity for Bcr-Abl over other kinases minimizes off-target effects, making it a highly effective treatment option.
Imatinib exhibits distinct physical and chemical properties essential for its function:
Key physicochemical properties include:
Imatinib is primarily utilized in oncology for treating various forms of cancer, notably:
Additionally, research has indicated potential antiviral properties against SARS-CoV and MERS-CoV, showcasing its versatility beyond oncology applications .
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0